1-(Naphthalen-2-yl)pentan-1-one

Description

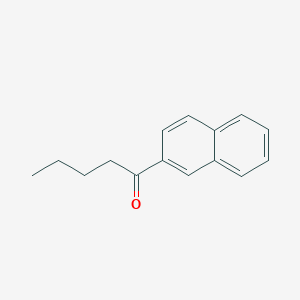

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-2-3-8-15(16)14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYBQYXAXAOSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90536929 | |

| Record name | 1-(Naphthalen-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33489-63-3 | |

| Record name | 1-(Naphthalen-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Naphthalen 2 Yl Pentan 1 One

Classic Approaches to Alkyl Naphthyl Ketones

Traditional methods for the synthesis of alkyl naphthyl ketones have long been established, primarily relying on Friedel-Crafts acylation and organometallic additions.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a fundamental method for forming aryl ketones. thermofisher.com In the context of synthesizing 1-(naphthalen-2-yl)pentan-1-one, this involves the reaction of naphthalene (B1677914) with an acylating agent like pentanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). myttex.net

The regioselectivity of the acylation of naphthalene is highly dependent on the reaction conditions. researchgate.netstackexchange.com Kinetic control, often achieved at lower temperatures, favors the formation of the α-isomer (1-acylnaphthalene), while thermodynamic control at higher temperatures leads to the β-isomer (2-acylnaphthalene). researchgate.netstackexchange.com The choice of solvent also plays a crucial role, with solvents like carbon disulfide or 1,2-dichloroethane (B1671644) influencing the isomer ratio. myttex.netstackexchange.compsu.edu For instance, acetylation of naphthalene in 1,2-dichloroethane shows a changing α/β isomer ratio over time and with varying reactant concentrations. psu.edu Specifically, β-acetylation is first-order in the acylating reagent, while α-acetylation is second-order. stackexchange.compsu.edu To selectively obtain the 2-substituted product, reaction conditions must be carefully optimized to favor thermodynamic control.

A patented process for acylating 2-substituted naphthalenes highlights the importance of maintaining a constant molar ratio between the naphthalene compound, the acylating agent, and the Friedel-Crafts catalyst to achieve high yields of the desired isomer. google.com

Grignard Reagent Mediated Syntheses

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used to form new carbon-carbon bonds. pressbooks.pubchemguide.co.uk For the synthesis of this compound, two main strategies involving Grignard reagents are viable.

The first approach involves the reaction of a naphthalene-derived Grignard reagent, such as 2-naphthylmagnesium bromide, with an acylating agent like pentanoyl chloride. The high reactivity of Grignard reagents necessitates careful control of the reaction conditions to prevent side reactions.

Alternatively, a Grignard reagent can be reacted with a nitrile. organic-chemistry.orglibretexts.org In this case, the reaction of 2-cyanonaphthalene with butylmagnesium bromide would form an intermediate imine salt, which upon hydrolysis, yields the desired ketone. libretexts.org This method provides a valuable route to unsymmetrical ketones. organic-chemistry.org

Grignard reagents are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). pressbooks.pubchemguide.co.uklibretexts.org

Organolithium and Organozinc Coupling Reactions

Organolithium reagents are another class of potent organometallic nucleophiles. youtube.comyoutube.com Their synthesis generally involves the reaction of an alkyl or aryl chloride with lithium metal. libretexts.orgmasterorganicchemistry.com The reaction of 2-lithiated naphthalene with pentanoyl chloride would provide a direct route to this compound. Organolithium reagents are highly reactive and require careful handling in anhydrous conditions. masterorganicchemistry.com

Organozinc reagents offer a milder alternative for ketone synthesis. sigmaaldrich.com The Blaise ketone synthesis, for instance, involves the reaction of an organozinc compound with an acid chloride. wikipedia.org While initial reports claimed high yields, subsequent studies have often found moderate success. wikipedia.org The formation of ketones from organozinc reagents can also be achieved through their addition to various carbonyl compounds, often enhanced by the presence of magnesium chloride. organic-chemistry.org The preparation of functionalized organozinc reagents can be achieved through direct insertion of zinc into organic halides or via transmetalation from organolithium or Grignard reagents. sigmaaldrich.comresearchgate.net

Modern Catalytic Methods for Carbon-Carbon Bond Formation

Contemporary organic synthesis has seen the development of powerful catalytic methods for constructing carbon-carbon bonds, offering greater efficiency and functional group tolerance compared to classical approaches.

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille Variants)

Palladium-catalyzed cross-coupling reactions are among the most versatile tools for forming C-C bonds. wikipedia.org

Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. mdpi.com To synthesize this compound via this method, one could couple 2-naphthylboronic acid with pentanoyl chloride. researchgate.netnih.gov The Suzuki reaction is known for its operational simplicity and tolerance of various functional groups. mdpi.comresearchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is highly effective for creating C-C bonds and is compatible with a wide array of functional groups. researchgate.net A plausible route to the target ketone would be the reaction of a pentanoyl halide with a 2-naphthylzinc halide. researchgate.netrsc.org Nickel-catalyzed Negishi couplings have been successfully employed for the synthesis of various aryl ketones. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. thermofisher.comopenochem.org A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture, and their tolerance for a broad range of functional groups. thermofisher.comopenochem.orglibretexts.org The synthesis of this compound could be achieved by coupling a 2-naphthylstannane derivative with pentanoyl chloride. libretexts.orgwikipedia.org

Table 1: Comparison of Cross-Coupling Reactions for Aryl Ketone Synthesis

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki | Organoboron (e.g., boronic acid) | Organic Halide, Acyl Chloride | Palladium | Operationally simple, functional group tolerance. mdpi.com |

| Negishi | Organozinc | Organic Halide, Acyl Chloride | Palladium or Nickel | High reactivity, broad substrate scope. wikipedia.org |

| Stille | Organotin (Stannane) | Organic Halide, Acyl Chloride | Palladium | Stability of reagents, functional group tolerance. thermofisher.comopenochem.org |

Metal-Catalyzed Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group into a molecule using carbon monoxide (CO) or a CO surrogate. rsc.orgethernet.edu.et These reactions represent a powerful method for synthesizing ketones, often forming two new carbon-carbon bonds in a single step. nih.gov

Transition metal-catalyzed carbonylative cross-coupling reactions typically involve a palladium catalyst. nih.gov For the synthesis of this compound, a three-component coupling of a 2-halonaphthalene (e.g., 2-bromonaphthalene), an appropriate organometallic reagent (derived from butane), and carbon monoxide could be employed. nih.govnih.gov

Variants like carbonylative Suzuki and Negishi couplings have been developed, allowing for the efficient synthesis of aryl ketones under mild conditions. nih.govacs.orgorganic-chemistry.org For example, a carbonylative Negishi coupling could involve the reaction of an aryl iodide with an organozinc reagent under a CO atmosphere, facilitated by a palladium catalyst. acs.org The development of single-electron-transfer (SET)-mediated carbonylation offers an alternative pathway to traditional two-electron processes. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-acetyl-2-methoxynaphthalene |

| 1-acetyl-7-methoxy-naphthalene |

| 1-Acylnaphthalene |

| 1-Naphthaleneacetic acid |

| 2-acetyl-6-methoxynaphthalene |

| 2-Acylnaphthalene |

| 2-Bromonaphthalene |

| 2-Cyanonaphthalene |

| 2-Iminothiazolidin-4-one |

| 2-Lithiated naphthalene |

| 2-Naphthylboronic acid |

| 2-Naphthylmagnesium bromide |

| Acetic anhydride |

| Acetyl chloride |

| Acetylacetone |

| Aluminum chloride |

| Butylmagnesium bromide |

| Carbon disulfide |

| Carbon monoxide |

| Di(1-adamantyl)phosphinous acid |

| Diethyl ether |

| Glycine ethyl ester hydrochloride |

| Hydrazine (B178648) hydrate |

| Lithium |

| Magnesium |

| Magnesium chloride |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride |

| Naphthalen-2-yl 2-(1H-imidazol-1-yl) acetate |

| Naphthalen-2-yl 2-(pyrimidin-2-yl) acetate |

| Naphthalen-2-yl 2-bromoacetate |

| Naphthalen-2-yl-3-(oxiran-2-yl) propanoate |

| Naphthalene |

| Naphthylboronic acid |

| Nitrobenzene (B124822) |

| Pentanoyl chloride |

| Tetrahydrofuran (THF) |

| Thioglycolic acid |

| Thiolactic acid |

| Thiomalic acid |

| Triethyamine |

Chemo- and Regioselective Synthesis Considerations

The regioselectivity of the Friedel-Crafts acylation of naphthalene is a well-studied phenomenon governed by a delicate interplay of kinetic and thermodynamic factors. The two primary sites for substitution on the naphthalene ring are the C1 (alpha) and C2 (beta) positions.

Kinetic vs. Thermodynamic Control The acylation of naphthalene can yield two different products depending on the reaction conditions.

Kinetic Control : At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the formation of the 1-acylnaphthalene isomer. The intermediate carbocation (arenium ion) for alpha-substitution is more stable as it maintains one intact benzene (B151609) ring, leading to a lower activation energy and a faster rate of formation. reddit.comresearchgate.net

Thermodynamic Control : The 2-acylnaphthalene isomer, the precursor to this compound, is the thermodynamically more stable product. reddit.comresearchgate.net This stability is primarily due to reduced steric hindrance. The 1-position is sterically crowded by the hydrogen atom at the 8-position. stackexchange.com At higher temperatures or with longer reaction times, the initially formed 1-isomer can undergo rearrangement to the more stable 2-isomer, thus favoring the thermodynamic product. researchgate.net

Influence of Reaction Parameters Several factors can be manipulated to steer the reaction towards the desired 2-substituted product:

Solvent : The choice of solvent plays a critical role. In non-polar solvents like carbon disulfide, the 1-isomer is often the major product. However, using polar solvents, particularly nitrobenzene, has been shown to significantly favor the formation of the 2-acylnaphthalene. google.com The polar solvent can form a bulky complex with the acylating agent and catalyst, which then preferentially attacks the less sterically hindered 2-position.

Catalyst and Reagent Concentration : The nature and amount of the Lewis acid catalyst (e.g., aluminum chloride) and the concentration of the acylating reagent can alter the isomer ratio. psu.edursc.org Studies on the acetylation of naphthalene have shown that the reaction order with respect to the acylating reagent is different for the alpha and beta positions, allowing for the manipulation of the product ratio by adjusting reactant concentrations. psu.edursc.org

Temperature : Higher reaction temperatures generally favor the formation of the thermodynamically stable 2-isomer. This is because sufficient energy is provided to overcome the activation barrier for the reverse reaction from the 1-isomer, allowing the system to reach thermodynamic equilibrium.

| Factor | Condition for 1-Isomer (Kinetic Product) | Condition for 2-Isomer (Thermodynamic Product) | Rationale |

|---|---|---|---|

| Temperature | Low | High | Higher temperature allows the reaction to overcome the energy barrier for rearrangement to the more stable 2-isomer. researchgate.net |

| Reaction Time | Short | Long | Allows for equilibrium to be established, favoring the thermodynamic product. psu.edursc.org |

| Solvent | Non-polar (e.g., Carbon Disulfide) | Polar (e.g., Nitrobenzene) | The bulky solvent-reagent complex preferentially attacks the less sterically hindered 2-position. google.com |

| Acyl Chain | Small (e.g., Acetyl) | Bulky (e.g., Pentanoyl/Valeryl) | Increased steric bulk of the acylating agent favors substitution at the less hindered 2-position. stackexchange.com |

Green Chemistry Approaches and Sustainable Synthetic Routes

Traditional Friedel-Crafts acylation methods, while effective, pose significant environmental challenges. They typically require stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like aluminum chloride (AlCl₃), which generate large volumes of hazardous aqueous waste during workup. Consequently, modern research focuses on developing more sustainable and environmentally benign synthetic routes.

Key green chemistry strategies include:

Heterogeneous Catalysis : Replacing homogeneous Lewis acids with solid, reusable catalysts is a primary goal. Zeolites, clays, and sulfated metal oxides are being explored as solid acid catalysts. These catalysts are easily separated from the reaction mixture by simple filtration, minimizing waste and allowing for catalyst recycling.

Alternative Catalytic Systems : Anhydrous hydrogen fluoride (B91410) (HF) has been patented as a catalyst and solvent for the acylation of naphthalene, reportedly yielding a favorable 2-isomer to 1-isomer ratio of about 3:1 for acetylation. google.com While highly effective, the extreme toxicity and corrosivity (B1173158) of HF present significant handling challenges, limiting its "green" credentials.

Solvent-Free and Alternative Solvent Reactions : The use of hazardous chlorinated solvents and nitrobenzene is a major drawback of traditional methods. Research into solvent-free ("neat") reactions or the use of greener solvents is ongoing. For instance, some multicomponent reactions involving naphthol derivatives have been successfully carried out under solvent-less "grindstone" conditions or in greener solvents like water or ethanol, using biodegradable catalysts like tannic acid. rsc.orgorientjchem.org While not directly demonstrated for this compound, these approaches represent a promising direction for sustainable synthesis.

| Approach | Traditional Method | Green/Sustainable Alternative | Advantage of Alternative |

|---|---|---|---|

| Catalyst | Stoichiometric AlCl₃ (Homogeneous) | Catalytic Zeolites, Clays (Heterogeneous) | Reusable, easy to separate, reduced waste. |

| Solvent | Nitrobenzene, 1,2-Dichloroethane | Solvent-free conditions, Water, Ethanol | Reduced toxicity and environmental impact. rsc.org |

| Waste | High volume of acidic aqueous waste | Minimal waste generation | Improved process sustainability and lower disposal costs. |

Yield Optimization and Scalability Studies

Optimizing the yield of this compound and ensuring the scalability of the synthesis are crucial for practical applications. The primary focus of yield optimization is to maximize the regioselectivity towards the 2-isomer while achieving high conversion of the starting naphthalene.

Yield Optimization The yield of the desired product is intrinsically linked to the regioselectivity-controlling factors discussed previously. Key parameters for optimization include:

Molar Ratios : A Japanese patent suggests that for the acylation of 2-alkylnaphthalene, maintaining a molar ratio of solvent to catalyst of at least 3, and preferably 10 or more, is beneficial for obtaining the desired product economically. google.com The molar ratio of the acylating agent to naphthalene is typically kept close to 1:1 to avoid side reactions and di-acylation.

Controlled Reagent Addition : The order and rate of addition of reactants can impact the local concentrations and temperature, thereby influencing the product distribution. Careful, controlled addition of the acylating agent to the naphthalene-catalyst mixture is standard practice.

Product Separation : Maximizing the isolated yield requires an efficient method to separate the 2-isomer from the unreacted starting material and the 1-isomer byproduct. A patented process for a related compound involves selective hydrogenation of the 2-acetonaphthalene in the isomer mixture, followed by dehydration. google.com The unreacted 1-acetonaphthalene can then be separated by distillation. google.com Similar strategies could potentially be applied to the pentanoylated analogues.

Scalability Transitioning the synthesis from a laboratory scale to an industrial scale introduces several challenges:

Thermal Management : Friedel-Crafts acylations are highly exothermic. On a large scale, efficient heat dissipation is critical to maintain the optimal reaction temperature and prevent runaway reactions. This requires specialized reactors with efficient cooling systems.

Mass Transfer : Ensuring proper mixing of the reactants and catalyst in a large reactor is essential for consistent results and to avoid localized overheating or concentration gradients.

Materials Handling : The handling of large quantities of corrosive reagents like AlCl₃ or highly toxic ones like HF requires robust infrastructure, specialized equipment, and stringent safety protocols.

Downstream Processing : The workup and purification steps (e.g., quenching, extraction, distillation, crystallization) must be efficient and scalable to handle large volumes, making processes like filtration of solid catalysts or fractional distillation attractive options for industrial production.

| Parameter | Optimization Goal | Scalability Consideration |

|---|---|---|

| Temperature Control | Maintain optimal temperature for 2-isomer formation (often elevated). | Requires reactors with high heat exchange capacity to manage exothermic reaction. |

| Reagent Ratios | Use optimal solvent/catalyst and reactant/catalyst ratios to maximize selectivity. google.com | Precise dosing systems are needed for large volumes to maintain ratios. |

| Mixing | Ensure homogeneous reaction mixture. | Requires powerful and efficient agitators to overcome mass transfer limitations in large tanks. |

| Purification | Efficiently separate 1- and 2-isomers. | Fractional distillation or large-scale crystallization are preferred methods over chromatography. google.com |

Advanced Spectroscopic and Structural Elucidation of 1 Naphthalen 2 Yl Pentan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds like 1-(Naphthalen-2-yl)pentan-1-one in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

For this compound, the ¹H NMR spectrum would reveal distinct signals for the protons on the naphthalene (B1677914) ring and the pentanoyl chain. The aromatic protons of the naphthalene system would appear in the downfield region (typically δ 7.5-8.5 ppm), with their splitting patterns providing information about their relative positions. The aliphatic protons of the pentanoyl chain would resonate in the upfield region (δ 0.9-3.2 ppm). The protons on the carbon adjacent to the carbonyl group (α-protons) would be the most deshielded of the chain protons.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon is particularly noteworthy, appearing at a characteristic downfield shift (around δ 200 ppm). The ten carbons of the naphthalene ring would have signals in the aromatic region (δ 125-136 ppm), while the five carbons of the pentanoyl chain would be found in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Carbonyl (C=O) | - | ~200.0 | Characteristic ketone carbonyl shift. |

| Naphthalene C1' | - | ~135.5 | Quaternary carbon. |

| Naphthalene C2' | - | ~132.6 | Quaternary carbon attached to the acyl group. |

| Naphthalene C3', C4', C5', C6', C7', C8' | ~7.5 - 8.5 | ~125.0 - 130.0 | Complex multiplet region for 7 aromatic protons. |

| Naphthalene C4a', C8a' | - | ~130.0 - 135.0 | Quaternary carbons at ring junction. |

| CH₂ (alpha) | ~3.1 (triplet) | ~38.0 | Adjacent to carbonyl and a CH₂ group. |

| CH₂ (beta) | ~1.8 (sextet) | ~27.0 | Adjacent to two CH₂ groups. |

| CH₂ (gamma) | ~1.4 (sextet) | ~22.5 | Adjacent to a CH₂ and a CH₃ group. |

| CH₃ (delta) | ~0.9 (triplet) | ~14.0 | Terminal methyl group. |

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the signals from ¹H and ¹³C NMR spectra and confirm the molecular structure, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons in the pentanoyl chain (e.g., α-CH₂ with β-CH₂, β-CH₂ with γ-CH₂, etc.). It would also reveal the coupling network within the substituted naphthalene ring, helping to assign the specific positions of the aromatic protons. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded carbon atoms and protons. sdsu.edu It allows for the definitive assignment of which proton signal corresponds to which carbon signal. For example, the triplet at ~3.1 ppm would show a correlation to the carbon signal at ~38.0 ppm, confirming their direct connection.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by multiple bonds (typically 2-4 bonds). sdsu.edu This is crucial for connecting different parts of the molecule. Key HMBC correlations for this compound would include:

Correlations from the α-protons of the pentanoyl chain to the carbonyl carbon.

Correlations from the α-protons to the C2' and C3' carbons of the naphthalene ring.

Correlations from the carbonyl carbon to the protons on the naphthalene ring (H1' and H3'). These long-range correlations provide undeniable proof of the connection between the pentanoyl group and the naphthalene ring at the C2' position. The application of these 2D NMR techniques is standard for the full characterization of complex organic molecules, including those with naphthalen-2-yl moieties. mdpi.com

Solid-State NMR Applications

While liquid-state NMR is the standard for the structural elucidation of soluble molecules, solid-state NMR (ssNMR) offers valuable insights into the properties of the compound in its crystalline or amorphous solid form. For this compound, ssNMR could be used to study crystal packing effects, identify different polymorphic forms, and analyze molecular dynamics in the solid state. This technique is particularly powerful for characterizing materials where single crystals suitable for X-ray diffraction cannot be grown.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₁₅H₁₆O. nih.gov HRMS can distinguish this composition from other combinations of atoms that might have the same nominal mass.

Table 2: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O | nih.gov |

| Calculated Exact Mass | 212.120115 Da | nih.gov |

| Molecular Weight | 212.29 g/mol | nih.gov |

An experimental HRMS measurement matching the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the assigned elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of smaller product ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, the molecular ion (M⁺˙) at m/z 212 would be expected to undergo several characteristic fragmentation reactions under electron ionization or collision-induced dissociation.

Key fragmentation pathways include:

Alpha-Cleavage: The bond between the carbonyl group and the alkyl chain is cleaved, leading to the loss of a butyl radical (•C₄H₉). This generates a stable naphthalenoyl cation, which is often the base peak in the spectrum.

McLafferty Rearrangement: This involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (in this case, propene).

Naphthalene Ring Fragmentation: The naphthalene moiety itself can undergo fragmentation, leading to characteristic ions. researchgate.net

Table 3: Predicted MS/MS Fragmentation of this compound

| m/z | Proposed Fragment Ion | Proposed Formation Mechanism |

| 212 | [C₁₅H₁₆O]⁺˙ | Molecular Ion (Precursor) |

| 183 | [C₁₃H₉O]⁺ | Loss of ethyl radical (•C₂H₅) |

| 170 | [C₁₂H₁₀O]⁺˙ | McLafferty Rearrangement (loss of C₃H₆) |

| 155 | [C₁₁H₇O]⁺ | Alpha-cleavage (loss of •C₄H₉); likely base peak |

| 127 | [C₁₀H₇]⁺ | Loss of carbonyl group (CO) from the m/z 155 fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. nih.gov

In the IR spectrum of this compound, the most prominent absorption would be from the carbonyl (C=O) group of the ketone. As an aryl ketone, this stretch is expected to appear as a strong, sharp band around 1685 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the aromatic naphthalene ring (above 3000 cm⁻¹) and the aliphatic pentanoyl chain (below 3000 cm⁻¹). The region from 1400-1600 cm⁻¹ would contain several bands corresponding to the C=C stretching vibrations of the aromatic ring. researchgate.net

Raman spectroscopy would provide complementary information. The aromatic C=C stretching vibrations of the naphthalene ring are typically strong in the Raman spectrum. researchgate.net The symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, can often be observed with Raman spectroscopy.

Table 4: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |

| Carbonyl (C=O) Stretch | ~1685 | Very Strong | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

| Aliphatic C-H Bend | 1375 - 1465 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is dominated by the presence of the naphthalene chromophore. The UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl group.

The naphthalene moiety gives rise to two distinct sets of π → π* transitions, historically labeled as the ¹Lₐ and ¹Lₑ bands, based on the Platt notation for polycyclic aromatic hydrocarbons. The ¹Lₐ band is typically a broad, intense absorption, while the ¹Lₑ band is of lower intensity and often displays vibrational fine structure. In 2-substituted naphthalenes, such as this compound, the presence of the acyl group can cause a bathochromic (red) shift of these bands compared to unsubstituted naphthalene. The lone pair of electrons on the carbonyl oxygen also allows for a weak n → π* transition, which is often observed as a shoulder on the long-wavelength edge of the π → π* absorption bands.

Detailed research findings on the photophysical properties of 2-acylnaphthalenes indicate that the electronic transitions are sensitive to the solvent polarity. The n → π* transition, in particular, is known to undergo a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. Conversely, the π → π* transitions may show a slight bathochromic shift with increasing solvent polarity.

While specific experimental data for this compound is not extensively reported in publicly available literature, the following table provides expected UV-Vis absorption data based on the analysis of closely related 2-acylnaphthalenes in a non-polar solvent like hexane.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| ¹Lₐ Band | ~245 | ~50,000 | π → π |

| ¹Lₑ Band | ~285, ~320 | ~7,000, ~2,000 | π → π |

| Carbonyl n → π | ~340-350 | < 500 | n → π |

This is an interactive data table. Users can sort and filter the data based on the column headers.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the structural elucidation of chiral molecules. libretexts.org this compound itself is achiral and therefore does not exhibit a CD spectrum. However, the introduction of a chiral center in its vicinity, for instance, by alkyl substitution on the carbon atom alpha to the carbonyl group, would render the molecule chiral and thus CD-active.

Consider a hypothetical chiral analogue, such as (S)-1-(naphthalen-2-yl)-2-methylpentan-1-one. The CD spectrum of such a compound would be expected to show Cotton effects corresponding to the electronic transitions of the naphthalene and carbonyl chromophores. The sign and magnitude of these Cotton effects are diagnostic of the absolute configuration and conformation of the molecule.

The n → π* transition of the carbonyl group in chiral ketones is particularly sensitive to the stereochemistry of its environment and typically gives a distinct Cotton effect. The spatial arrangement of the substituents around the carbonyl group can be related to the sign of the n → π* Cotton effect through empirical rules such as the Octant Rule. For an (S)-configured alpha-alkyl ketone, the Octant Rule would predict the sign of the Cotton effect based on the location of the alkyl groups in the defined octants.

The π → π* transitions of the naphthalene chromophore would also exhibit Cotton effects, which may be more complex due to the coupling of the electric transition dipole moments of the naphthalene and carbonyl groups. The resulting CD spectrum would be a superposition of the contributions from all the chromophores in the chiral environment.

As there is no specific literature available on the circular dichroism of chiral analogues of this compound, the following table presents hypothetical data for (S)-1-(naphthalen-2-yl)-2-methylpentan-1-one to illustrate the expected chiroptical properties.

| Electronic Transition | Expected Wavelength (nm) | Expected Sign of Cotton Effect | Chromophore |

| n → π | ~340 | Positive or Negative (based on Octant Rule) | Carbonyl |

| ¹Lₑ (π → π) | ~320 | Positive or Negative | Naphthalene |

| ¹Lₐ (π → π*) | ~245 | Positive or Negative | Naphthalene |

This is an interactive data table. Users can sort and filter the data based on the column headers.

The study of the chiroptical properties of such chiral analogues would provide valuable insights into the conformational preferences and the nature of the electronic interactions between the naphthalene and carbonyl chromophores.

Crystallographic Investigations of 1 Naphthalen 2 Yl Pentan 1 One

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. This analysis provides fundamental information about the molecule's structure and its interactions with neighboring molecules.

Determination of Molecular Geometry and Bond Parameters

This subsection would have presented a detailed account of the molecular structure of 1-(Naphthalen-2-yl)pentan-1-one. Key parameters such as bond lengths, bond angles, and torsion angles would have been tabulated to define the geometry of the naphthalene (B1677914) ring, the pentanone chain, and their relative orientation.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules within a crystal is governed by various non-covalent interactions. This section would have explored the nature and geometry of any hydrogen bonds, π-π stacking interactions between the naphthalene rings, and other van der Waals forces that stabilize the crystal lattice.

Polymorphism and Crystal Packing Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. This part of the article would have discussed any known polymorphs of this compound, detailing the differences in their crystal packing arrangements.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction is a technique used to analyze the crystalline nature of a bulk sample. This section would have presented and interpreted the PXRD pattern of this compound, which is useful for phase identification and assessing sample purity.

The absence of crystallographic data for this compound in the public domain highlights a gap in the scientific knowledge of this compound. Future research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis would be necessary to elucidate its solid-state structure and properties. Such studies would provide valuable insights for chemists and material scientists working with naphthalene derivatives.

Theoretical and Computational Chemistry Studies of 1 Naphthalen 2 Yl Pentan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(Naphthalen-2-yl)pentan-1-one, DFT calculations would typically be employed to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These calculations would provide insights into the molecule's reactivity and intermolecular interactions.

Ab Initio Methods for Molecular Energetics

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These calculations would be used to accurately determine the total energy of this compound, its heat of formation, and the energies of different isomers. This information is crucial for understanding the thermodynamic stability of the compound.

Molecular Docking and Interaction Studies (excluding biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While often used in drug design to study interactions with biological macromolecules, it can also be applied to understand non-biological interactions. For this compound, docking studies could be used to investigate its interaction with materials such as polymers, surfaces, or within crystal lattices, providing insight into its material science applications.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the step-by-step process of a chemical reaction. For this compound, this could involve studying its synthesis or degradation pathways. By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. Transition state analysis helps to identify the energy barriers of a reaction, providing a deeper understanding of its kinetics.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra for validation. For this compound, computational methods could predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These theoretical spectra can aid in the interpretation of experimental data and the structural elucidation of the compound.

Reactivity and Reaction Mechanisms of 1 Naphthalen 2 Yl Pentan 1 One

Nucleophilic and Electrophilic Reactivity at the Carbonyl Group

The carbonyl group in 1-(naphthalen-2-yl)pentan-1-one is a key site for chemical transformations. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the oxygen atom is nucleophilic and can be protonated by acids, which enhances the electrophilicity of the carbonyl carbon.

Aldol (B89426) Condensation and Related Reactions

While specific studies on the aldol condensation of this compound are not extensively documented, its reactivity can be inferred from the general principles of this reaction. In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.

This compound possesses α-hydrogens on the methylene (B1212753) group of the pentanoyl chain, which can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile.

Self-Condensation: In the presence of a base, this compound can undergo self-condensation. The enolate of one molecule would attack the carbonyl group of another molecule.

Crossed Aldol Condensation: More synthetically useful are crossed aldol condensations with a carbonyl compound that cannot form an enolate, such as benzaldehyde. In such a reaction, this compound would serve as the enolate precursor. The reaction, known as a Claisen-Schmidt condensation, would be expected to proceed as follows:

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Benzaldehyde | NaOH | (E)-1-(naphthalen-2-yl)-2-phenyl-2-penten-1-one |

The formation of the α,β-unsaturated ketone is driven by the stability gained from the extended conjugation between the naphthalene (B1677914) ring, the carbonyl group, and the newly formed double bond.

Reduction Reactions and Product Stereochemistry

The carbonyl group of this compound can be reduced to a secondary alcohol, 1-(naphthalen-2-yl)pentan-1-ol. This reduction creates a new stereocenter, and thus the stereochemistry of the product is an important consideration.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon.

| Reducing Agent | Solvent | Product | Stereoselectivity |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-(Naphthalen-2-yl)pentan-1-ol | Generally low, produces a racemic mixture |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 1-(Naphthalen-2-yl)pentan-1-ol | Generally low, produces a racemic mixture |

For stereoselective reductions, chiral reducing agents or catalysts are employed. For instance, the use of chiral borane (B79455) reagents can lead to the preferential formation of one enantiomer of the alcohol product. The stereochemical outcome is dictated by the steric hindrance around the carbonyl group, where the hydride is delivered from the less hindered face.

A complete reduction of the carbonyl group to a methylene group (a deoxygenation) can be achieved under more forcing conditions. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) would convert this compound to 2-pentylnaphthalene. libretexts.orglibretexts.org

Oxidation Reactions

The oxidation of ketones like this compound is not as common as their reduction. However, a notable oxidation reaction is the Baeyer-Villiger oxidation, which converts a ketone to an ester. nih.govwikipedia.org This reaction typically uses a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). riekemetals.com

The mechanism involves the migration of one of the groups attached to the carbonyl carbon to an oxygen atom. The migratory aptitude of different groups determines the regioselectivity of the reaction. For this compound, the two migrating groups are the naphthalen-2-yl group and the butyl group.

Migratory Aptitude in Baeyer-Villiger Oxidation: Tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl

Based on this trend, the naphthalen-2-yl (aryl) group has a higher migratory aptitude than the butyl (primary alkyl) group. Therefore, the Baeyer-Villiger oxidation of this compound is expected to yield naphthalen-2-yl pentanoate. numberanalytics.comorganic-chemistry.org

Reactions Involving the Naphthalene Moiety

The pentanoyl group attached to the naphthalene ring influences its reactivity towards electrophilic aromatic substitution and hydrogenation.

Aromatic Substitution Reactions

The pentanoyl group is an electron-withdrawing group and therefore deactivates the naphthalene ring towards electrophilic aromatic substitution. msu.edu It directs incoming electrophiles primarily to the meta-positions relative to the point of attachment. In the case of the 2-substituted naphthalene ring of this compound, this means positions 5 and 7 are the most likely sites of substitution.

The deactivating nature of the acyl group means that harsher conditions (e.g., higher temperatures, stronger catalysts) are generally required for electrophilic aromatic substitution compared to unsubstituted naphthalene.

Predicted Major Products of Electrophilic Aromatic Substitution:

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(5-Nitro-naphthalen-2-yl)pentan-1-one and 1-(7-Nitro-naphthalen-2-yl)pentan-1-one |

| Bromination | Br₂, FeBr₃ | 1-(5-Bromo-naphthalen-2-yl)pentan-1-one and 1-(7-Bromo-naphthalen-2-yl)pentan-1-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally does not occur due to deactivation |

Hydrogenation of the Naphthalene Ring System

Catalytic hydrogenation can be used to reduce the aromatic naphthalene ring system. acs.orgvaia.com This reaction typically requires a metal catalyst, such as palladium, platinum, or nickel, and high pressures of hydrogen gas. youtube.com

The hydrogenation of substituted naphthalenes generally proceeds in a stepwise manner. The unsubstituted ring is typically hydrogenated first. For this compound, this would mean the ring not bearing the pentanoyl group would be reduced first to give 1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one.

Further hydrogenation under more vigorous conditions can lead to the reduction of the second ring, yielding decalin derivatives. The stereochemistry of the resulting decalin ring system (cis or trans) is dependent on the catalyst and reaction conditions used. acs.org It is also important to note that under typical catalytic hydrogenation conditions, the carbonyl group would also be reduced to a hydroxyl group.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. nih.gov While specific examples involving this compound are not extensively documented, its structural features suggest the potential for certain types of pericyclic rearrangements, particularly sigmatropic rearrangements.

Sigmatropic Rearrangements: These reactions involve the migration of a sigma-bond across a π-electron system. wikipedia.orglibretexts.org For this compound, the most plausible sigmatropic shifts would involve the alkyl chain.

A notable class of sigmatropic rearrangements is the wikipedia.orgwikipedia.org-sigmatropic rearrangement , such as the Claisen and Cope rearrangements. wikipedia.orglibretexts.org The Claisen rearrangement, for instance, typically involves the rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.org An aromatic variant, the ortho-Claisen rearrangement, sees an allyl phenyl ether rearrange to an ortho-substituted phenol. wikipedia.org While this compound does not possess the necessary allyl ether or 1,5-diene functionality for a classical Claisen or Cope rearrangement, derivatives could be synthesized to undergo such transformations.

Another possibility is a wikipedia.orgchem-station.com-sigmatropic rearrangement , which can occur in systems containing an allylic heteroatom, such as sulfoxides, amine oxides, and selenoxides. chemeurope.com These reactions proceed through a five-membered cyclic transition state. chemeurope.com

It is important to note that thermal wikipedia.orgacs.org-hydride shifts are generally forbidden due to the geometric constraints of the transition state. nih.gov However, photochemical wikipedia.orgacs.org-sigmatropic shifts can occur suprafacially. libretexts.org

Photochemical Reactions and Excited State Behavior

The photochemistry of this compound is dominated by the behavior of its aromatic ketone chromophore. Upon absorption of light, the carbonyl group can undergo excitation to a singlet excited state, which can then intersystem cross to a more stable triplet state. wikipedia.org The subsequent reactions are largely determined by the nature of these excited states.

Norrish Type II Reaction: A characteristic photochemical reaction for ketones possessing accessible γ-hydrogens is the Norrish Type II reaction. wikipedia.orgnumberanalytics.com This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. wikipedia.orgnumberanalytics.com This biradical can then undergo two principal secondary reactions:

Fragmentation (β-scission): This pathway leads to the formation of an enol and an alkene. wikipedia.org For this compound, this would yield 2-acetylnaphthalene (B72118) and propene. The enol would then tautomerize to the corresponding ketone.

Cyclization (Norrish-Yang Reaction): Intramolecular recombination of the biradical results in the formation of a cyclobutanol (B46151) derivative. wikipedia.orgchem-station.com

The competition between fragmentation and cyclization is influenced by factors such as the stability of the biradical and conformational flexibility. rsc.orgslideshare.net For aryl ketones, fragmentation is often the major pathway. slideshare.net

Photocycloaddition Reactions: The excited naphthyl ketone can also participate in intermolecular photocycloaddition reactions. A notable example is the [2+2] photocycloaddition, which can lead to the formation of four-membered rings. libretexts.orgaklectures.com For instance, irradiation of 2-acetylnaphthalene with methyl cinnamate (B1238496) has been shown to yield a [2+4] photocycloaddition product. acs.org Intramolecular [2+2] cycloadditions have also been observed in 5-(naphthylmethyl)-3-phenylcyclopent-2-enones, resulting in the formation of tetracyclic compounds. rsc.org

Kinetic and Mechanistic Studies of Key Transformations

The study of reaction kinetics and mechanisms provides valuable insights into the factors that control the reactivity of this compound.

Mechanism of the Norrish-Yang Reaction: The Norrish-Yang reaction proceeds from the excited triplet state of the ketone. acs.orgslideshare.net The initial step is the intramolecular abstraction of a γ-hydrogen, forming a 1,4-biradical. The subsequent fate of this biradical determines the final product distribution. The efficiency of the Norrish Type II reaction is often described by its quantum yield (Φ), which is the fraction of absorbed photons that result in a specific photochemical process. For aryl ketones, the quantum yields for Norrish Type II reactions can vary depending on the specific structure and reaction conditions.

The kinetics of the Norrish-Yang reaction in single crystals have been studied, revealing that the reaction can proceed in stages and may be subject to autoinhibition as the product accumulates and alters the crystal lattice. acs.org

Kinetic Isotope Effects: The study of kinetic isotope effects (KIEs) can provide detailed information about the transition state of a reaction. princeton.edunih.gov For the Norrish Type II reaction, replacing the γ-hydrogens with deuterium (B1214612) would be expected to result in a primary kinetic isotope effect (kH/kD > 1), as the C-H bond is broken in the rate-determining hydrogen abstraction step. The magnitude of the KIE can provide insights into the symmetry of the transition state. youtube.com

Below is a hypothetical data table illustrating the kind of kinetic data that would be relevant for understanding the photochemical behavior of this compound, based on typical values for related aryl ketones.

| Photochemical Reaction | Quantum Yield (Φ) | Rate Constant (k) [s⁻¹] | Notes |

| Norrish Type II Fragmentation | 0.1 - 0.4 | 10⁷ - 10⁸ | Typically the major pathway for n-alkyl aryl ketones. |

| Norrish-Yang Cyclization | < 0.1 | < 10⁷ | Generally a minor pathway for acyclic ketones. |

| Intersystem Crossing (S₁ → T₁) | > 0.9 | ~10¹⁰ | Efficient process for most aromatic ketones. |

| Phosphorescence | Variable | 10² - 10⁵ | Emission from the triplet state. |

Table 1: Hypothetical Kinetic Data for the Photoreactions of this compound.

Derivatization and Analog Synthesis from 1 Naphthalen 2 Yl Pentan 1 One

Functionalization at the Alkyl Chain

The pentyl chain of 1-(naphthalen-2-yl)pentan-1-one offers multiple sites for functionalization, enabling the introduction of diverse chemical moieties and the extension or alteration of the chain itself.

Alpha-Halogenation and Subsequent Transformations

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, is particularly reactive and can be readily halogenated. This reaction typically proceeds via an enol or enolate intermediate. libretexts.orglibretexts.org

Under acidic conditions, the halogenation of ketones like this compound can be controlled to yield a monohalogenated product. libretexts.orgpressbooks.pub The reaction is catalyzed by an acid, which promotes the formation of an enol. This enol, being nucleophilic, then attacks a halogen molecule (such as Br₂ or Cl₂) to give the α-haloketone. libretexts.org For instance, the acid-catalyzed bromination of this compound would be expected to yield 2-bromo-1-(naphthalen-2-yl)pentan-1-one. The rate of this reaction is dependent on the formation of the enol and is typically independent of the halogen concentration. libretexts.org

In contrast, base-promoted halogenation tends to result in polyhalogenation. libretexts.orgpressbooks.pub The presence of an electron-withdrawing halogen on the α-carbon increases the acidity of the remaining α-hydrogens, making them more susceptible to removal by a base and leading to further halogenation. pressbooks.pub

The resulting α-haloketones are valuable synthetic intermediates. nih.gov The carbon-halogen bond is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic substitution via an Sₙ2 pathway. jove.comjove.com This allows for the introduction of a wide variety of functional groups at the alpha position. Reactions with less basic nucleophiles are generally favored to avoid competing elimination reactions. jove.comjove.com For example, reaction with an alkoxide could lead to an α-alkoxyketone, while reaction with an amine would yield an α-aminoketone. These subsequent transformations significantly expand the diversity of derivatives obtainable from the parent ketone.

Side-Chain Modifications and Elongation

The alkyl chain can also be modified through the generation of an enolate ion, which can then act as a nucleophile in alkylation reactions. lumenlearning.comlibretexts.org The formation of an enolate is achieved by treating the ketone with a strong base, such as lithium diisopropylamide (LDA). lumenlearning.comlibretexts.org This strong, sterically hindered base is often used to ensure complete and irreversible formation of the enolate. libretexts.org

Once formed, the enolate of this compound can react with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position, effectively elongating or branching the side chain. libretexts.orgopenstax.org For example, reacting the enolate with methyl iodide would yield 2-methyl-1-(naphthalen-2-yl)pentan-1-one. The choice of the alkyl halide determines the nature of the newly introduced alkyl group. This method is subject to the typical limitations of Sₙ2 reactions, favoring primary and secondary alkyl halides. libretexts.orgopenstax.org

For unsymmetrical ketones, the regioselectivity of enolate formation can be controlled by the reaction conditions. lumenlearning.com While this compound only has one type of α-protons on the pentyl chain that can be readily removed, this principle is crucial for more complex derivatives.

Modification of the Carbonyl Group

The carbonyl group is a key reactive center in this compound, and its transformation into other functional groups is a common strategy for creating analogs.

Formation of Imines, Oximes, and Hydrazones

The carbonyl group readily undergoes condensation reactions with primary amines and their derivatives to form new compounds containing a carbon-nitrogen double bond. masterorganicchemistry.com

Imines (also known as Schiff bases) are formed by the reaction of the ketone with a primary amine, typically under conditions that facilitate the removal of water. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com A variety of imines can be synthesized by choosing different primary amines, introducing new R-groups into the final molecule. organic-chemistry.org

Oximes are synthesized by reacting the ketone with hydroxylamine (B1172632) (NH₂OH). ijprajournal.comorganic-chemistry.org This reaction is analogous to imine formation and is often catalyzed by a weak acid or base. ijprajournal.com The synthesis of oximes from naphthyl ketones has been documented, for instance, in the preparation of oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone, where the ketone is first reacted with hydroxylamine hydrochloride. nih.gov

Hydrazones are the product of the reaction between the ketone and hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine). researchgate.net The synthesis of hydrazones from 2-acetyl-1-naphthol and 1-acetyl-2-naphthol has been reported, demonstrating the applicability of this reaction to naphthyl ketones. nih.govmdpi.comresearchgate.net These reactions proceed by condensing the ketone with the hydrazine, leading to compounds with a C=N-N moiety. nih.gov

| Derivative | Reactant | General Structure |

| Imine | Primary Amine (R-NH₂) | 1-(Naphthalen-2-yl)-N-R-pentan-1-imine |

| Oxime | Hydroxylamine (NH₂OH) | This compound oxime |

| Hydrazone | Hydrazine (R-NHNH₂) | This compound hydrazone |

Synthesis of Enantiomerically Pure Alcohols

The reduction of the carbonyl group in this compound yields the corresponding secondary alcohol, 1-(naphthalen-2-yl)pentan-1-ol. When this reduction is carried out using achiral reducing agents like sodium borohydride (B1222165), a racemic mixture of the (R) and (S) enantiomers is produced. However, methods for the synthesis of enantiomerically pure alcohols are of significant interest. sigmaaldrich.comsigmaaldrich.com

Asymmetric reduction can be achieved using chiral reducing agents or through biocatalysis. Biocatalytic reduction using alcohol dehydrogenases (ADHs) is a particularly effective method for producing chiral alcohols with high enantiomeric excess. rsc.org These enzymes can exhibit high stereoselectivity, preferentially producing one enantiomer over the other. The selection of the appropriate ADH can allow for the synthesis of either the (R)- or (S)-alcohol. For example, enzyme-catalyzed resolutions of racemic alcohols are a common industrial practice. sigmaaldrich.com Alternatively, the direct asymmetric reduction of the ketone using a suitable ADH and a cofactor regeneration system offers a green and efficient route to the enantiopure alcohol. rsc.org

Naphthalene (B1677914) Ring Functionalization

The naphthalene ring itself can be functionalized, typically through electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the existing acyl group. libretexts.org

The carbonyl group is an electron-withdrawing group and, in benzene (B151609) chemistry, acts as a deactivating meta-director. youtube.comkhanacademy.org However, in the naphthalene system, the directing effects are more complex. libretexts.org Naphthalene is generally more reactive than benzene towards electrophilic substitution. libretexts.org Substitution at the α-position (C1, C4, C5, C8) is generally kinetically favored over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed during α-substitution is better stabilized by resonance, allowing for one of the aromatic rings to remain fully intact. libretexts.org

For this compound, the acyl group is at a β-position. This deactivating group will direct incoming electrophiles primarily to the other ring. Specifically, electrophilic attack is most likely to occur at the C5 and C8 positions of the unsubstituted ring, as these are α-positions that are electronically distant from the deactivating acyl group. Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation would be expected to yield predominantly the 5- and/or 8-substituted derivatives. The exact ratio of products can be influenced by the specific reagents and reaction conditions. libretexts.org For instance, in some cases, changing the solvent in a Friedel-Crafts acylation of naphthalene can alter the position of substitution. libretexts.org

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution on aromatic rings. wikipedia.org In this process, a functional group on the ring, known as a directed metalation group (DMG), coordinates to an organolithium reagent. This coordination positions the strong base to deprotonate the nearest (ortho) proton on the aromatic ring, creating a lithiated intermediate that can then react with various electrophiles. baranlab.orgharvard.edu

For this compound, the carbonyl group of the pentanoyl substituent can function as a DMG. The Lewis basic oxygen atom of the carbonyl can chelate to a strong, sterically hindered lithium base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA) which breaks down organolithium aggregates and increases basicity. baranlab.orguwindsor.ca This chelation directs the deprotonation specifically to the C1 or C3 positions of the naphthalene ring, which are ortho to the ketone substituent. The resulting aryllithium species is a potent nucleophile that can be quenched with a wide array of electrophiles to introduce new functional groups with high regioselectivity.

The general scheme for the DoM of this compound is as follows:

Coordination of the organolithium base to the carbonyl oxygen.

Regioselective deprotonation at an ortho position (C1 or C3) to form an aryllithium intermediate.

Reaction with an electrophile (E+) to yield the ortho-substituted product.

Table 1: Examples of Ortho-Functionalization of this compound via DoM

| Electrophile (E+) | Reagent Example | Resulting Functional Group | Product Name Example (Substitution at C1) |

|---|---|---|---|

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) | 1-(1-Methylnaphthalen-2-yl)pentan-1-one |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) | 1-(1-(Trimethylsilyl)naphthalen-2-yl)pentan-1-one |

| Halogen Source | Iodine (I₂) | Iodo (-I) | 1-(1-Iodonaphthalen-2-yl)pentan-1-one |

| Carbonyl Compound | N,N-Dimethylformamide (DMF) | Formyl (-CHO) | 2-Pentanoyl-1-naphthaldehyde |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) | 1-(1-(Methylthio)naphthalen-2-yl)pentan-1-one |

This table presents hypothetical yet chemically feasible transformations based on established DoM principles.

Annulation Reactions and Polycyclic Derivatives

The ketone functionality and the adjacent naphthalene ring in this compound are ideal starting points for annulation reactions, which involve the formation of a new ring fused to the existing aromatic system. These reactions lead to the synthesis of more complex polycyclic aromatic compounds.

A common strategy involves using the α-protons of the ketone (on the pentyl chain) to form an enolate, which can then participate in cyclization reactions. For instance, a Claisen condensation with a reagent like diethyl oxalate (B1200264) in the presence of a base (e.g., sodium ethoxide) can install a β-dicarbonyl moiety. This intermediate can then be alkylated and subsequently undergo intramolecular cyclization to form a new fused ring. An example of this approach has been used to create cyclopenta[a]naphthalene derivatives from related naphthyl ketones. nih.gov

Another approach is intramolecular Friedel-Crafts acylation. This would require prior modification of the pentyl chain to introduce a carboxylic acid or acyl halide group. For example, oxidation of the terminal methyl group of the pentyl chain to a carboxylic acid, followed by conversion to an acyl chloride, would create a substrate that could cyclize in the presence of a Lewis acid (e.g., AlCl₃) to form a new six-membered ring.

Table 2: Annulation Strategy for Synthesis of a Cyclopenta[a]naphthalene Derivative

| Step | Reagents | Intermediate/Product Structure | Description |

|---|---|---|---|

| 1 | Diethyl oxalate, Sodium ethoxide | 2-(Naphthalene-2-carbonyl)-3-oxohexanoic acid ethyl ester | Formation of a β-keto ester at the α-position of the ketone. |

| 2 | Ethyl bromoacetate, Base | Diethyl 2-(1-(naphthalen-2-yl)-1-oxopentan-2-yl)succinate | Alkylation of the intermediate. |

| 3 | Acid or Base catalyst | Substituted 1H-cyclopenta[a]naphthalen-1-one | Intramolecular condensation (e.g., Dieckmann condensation) followed by hydrolysis and decarboxylation to yield the fused polycyclic ketone. |

This table outlines a plausible synthetic sequence based on known chemical transformations for building fused rings. nih.gov

Synthesis of Chiral Derivatives and Enantioselective Transformations

Introducing chirality into the structure of this compound can be achieved through several enantioselective transformations. These methods aim to produce a single enantiomer or a significant excess of one enantiomer of a chiral product.

The most direct approach is the asymmetric reduction of the ketone to produce the chiral alcohol, (R)- or (S)-1-(naphthalen-2-yl)pentan-1-ol. This can be accomplished with high enantioselectivity using well-established catalytic systems. Examples include the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst and borane (B79455), or transition metal-catalyzed asymmetric hydrogenation (e.g., using ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands like BINAP). nih.gov

A second strategy involves using the ketone as a coordinating group to direct enantioselective reactions on other parts of the molecule. Chiral Lewis acids can coordinate to the carbonyl oxygen, creating a chiral environment that biases the approach of a reagent to one face of the molecule. researchgate.net This strategy can be applied to reactions such as enantioselective additions to the naphthalene ring or functionalization of the alkyl chain. For example, enantioselective intramolecular photocycloaddition reactions have been successfully performed on related 2-acetonaphthones using a chiral oxazaborolidine Lewis acid catalyst, suggesting that similar transformations could be applied to this compound derivatives. researchgate.net

Furthermore, catalytic asymmetric dearomatization of the naphthalene moiety represents a sophisticated method for generating complex, enantioenriched three-dimensional structures from the flat aromatic precursor. researchgate.netnih.gov While challenging, silver-catalyzed enantioselective aza-electrophilic dearomatization of related vinylnaphthalenes has been shown to produce chiral polyheterocycles with high yield and enantiomeric excess, highlighting the potential for such advanced strategies. researchgate.netnih.gov

Table 3: Approaches for the Synthesis of Chiral Derivatives

| Transformation | Method | Chiral Reagent/Catalyst | Product Type |

|---|---|---|---|

| Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine, Borane | Chiral secondary alcohol |

| Asymmetric Reduction | Asymmetric Transfer Hydrogenation | Ru- or Rh-complex with a chiral ligand (e.g., BINAP) | Chiral secondary alcohol |

| Asymmetric Cycloaddition | Lewis Acid Catalyzed Photocycloaddition | Chiral Oxazaborolidine Lewis Acid | Chiral fused cyclobutane (B1203170) derivative |

| Asymmetric Dearomatization | Aza-electrophilic dearomatization | Silver complex with a chiral ligand | Chiral aliphatic polycycle |

This table summarizes key enantioselective methods applicable to the target molecule or its close analogs. nih.govresearchgate.netresearchgate.net

Potential Non Biological Applications and Broader Scientific Impact

Role as a Key Intermediate in Complex Organic Synthesis

The structure of 1-(naphthalen-2-yl)pentan-1-one makes it a valuable building block for the creation of more complex molecules. A primary method for its synthesis is the Friedel-Crafts acylation of naphthalene (B1677914) with valeryl chloride, which typically yields a mixture of 1- and 2-substituted isomers from which the desired 2-isomer can be isolated. rsc.org

Once synthesized, this compound serves as a key intermediate in several synthetic pathways:

Synthesis of n-Alkylnaphthalenes: The ketone functional group can be readily reduced to a methylene (B1212753) group (CH₂) via methods like the Wolff-Kishner or Clemmensen reduction. This converts this compound into 2-pentylnaphthalene, a member of the n-alkylnaphthalene series. These compounds are of interest for studying the relationship between molecular structure and physical properties. rsc.org

Precursor to Chalcone Derivatives: The ketone can undergo base-catalyzed condensation reactions (Claisen-Schmidt condensation) with aromatic aldehydes. For example, reactions with substituted benzaldehydes can produce (2E)-1-(2-naphthyl)-3-aryl-2-propen-1-ones, which are naphthalene-containing chalcones. niscpr.res.in These unsaturated ketones are themselves versatile intermediates, used in the synthesis of heterocyclic compounds like oxazine (B8389632) derivatives through cyclization reactions. niscpr.res.inresearchgate.net

Analogue for Pharmaceutical Synthesis: The structural motif of a 2-naphthyl ketone is found in various compounds of pharmaceutical interest. For instance, processes for producing the anti-inflammatory drug nabumetone (B1676900) involve saturated 2-naphthyl ketone intermediates. google.com While not a direct precursor, this compound serves as a structural analogue for developing and optimizing such synthetic routes.

Applications in Materials Science

While naphthalene-based molecules are broadly investigated in materials science for their electronic and optical properties, specific applications for this compound are not extensively documented in the scientific literature.

Use in Analytical Chemistry Methods (excluding bioassays)

There is no evidence in the reviewed literature to suggest that this compound is used as a common analytical standard or reagent in non-biological analytical chemistry methods.

Contribution to Fundamental Understanding of Naphthalene Chemistry

The most significant contribution of this compound lies in the field of organic photochemistry. As a β-naphthyl alkyl ketone, its behavior upon exposure to UV light provides fundamental insights into the reaction pathways of excited-state molecules.

Research has shown that the photolysis of β-naphthyl n-butyl ketone (an alternative name for this compound) in solution proceeds via the Norrish Type II reaction. rsc.orgrsc.org This process occurs from the n,π* singlet excited state and involves intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl oxygen, leading to the cleavage of the molecule. rsc.org The primary products of this photochemical reaction have been identified and are detailed in the table below.

| Starting Material | Photochemical Reaction | Products | Excited State |

| This compound | Norrish Type II | 1-(Naphthalen-2-yl)ethanone (β-acetonaphthone), Propene | n,π* Singlet |

Table 1: Photochemical reaction products of this compound.

This reactivity is distinct from many phenyl alkyl ketones which often react from the triplet state. The study of compounds like this compound helps elucidate how the nature of the aromatic system (naphthalene vs. benzene) influences the preferred excited state and reaction pathway. Furthermore, related compounds like 1-(naphthalen-2-yl)ethanone are used as photosensitizers, compounds that can absorb light and transfer the energy to another molecule, initiating a photochemical reaction such as the isomerization of alkenes. libretexts.org

Catalysis and Ligand Design Based on its Structure

While there is no evidence of this compound or its derivatives being used in ligand design for metal catalysts, the 2-naphthyl ketone moiety serves as a valuable substrate in various catalytic reactions. The ketone's carbonyl group can be targeted by modern catalytic systems to create new, complex structures with high selectivity.

For example, 2-naphthyl ketones have been used as substrates in asymmetric aziridination reactions. beilstein-journals.org In one study, a combined Brønsted acid catalytic system was employed to react the ketone with a diazo compound, yielding chiral CF₂-functionalized aziridines. beilstein-journals.org Additionally, chalcones derived from 2-naphthyl ketones are used in catalyst-driven cyclization reactions to form heterocyclic products. researchgate.net In these roles, the compound is a reactant that is transformed by the catalyst, rather than being part of the catalyst itself.

Future Research Directions and Unexplored Avenues for 1 Naphthalen 2 Yl Pentan 1 One

Development of Novel Stereoselective Synthetic Pathways

The structure of 1-(naphthalen-2-yl)pentan-1-one is achiral. However, it serves as a valuable precursor for generating chiral molecules that could have applications in asymmetric catalysis or as chiral building blocks. Future research should focus on developing synthetic pathways that introduce chirality in a controlled manner.

Asymmetric Reduction: The ketone functionality is a prime target for stereoselective reduction to form the corresponding chiral alcohol, 1-(naphthalen-2-yl)pentan-1-ol. Research could explore various chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands (e.g., BINAP), or enzymatic reductions to produce either the (R) or (S) enantiomer with high selectivity.

Enolate Chemistry: The carbon atom alpha to the carbonyl group can be deprotonated to form an enolate. The stereoselective alkylation, aldol (B89426) condensation, or amination of this enolate using chiral auxiliaries or phase-transfer catalysts could create a new stereocenter. This would yield a range of chiral derivatives with expanded structural complexity.

Ketene (B1206846) Intermediates: Drawing inspiration from stereoselective cycloadditions, novel syntheses could be devised. researchgate.net For instance, generating a ketene from a derivative of pentanoic acid and reacting it with a naphthalene-containing nucleophile in the presence of a chiral catalyst could offer a new route to chiral analogs.

Exploration of Underutilized Reactivity Modes

Beyond standard ketone and aromatic ring chemistry, several reactivity modes for this compound are underexplored.

Photochemistry: The naphthalene (B1677914) moiety is a well-known chromophore. The photochemical properties of this ketone, such as Norrish Type I and Type II reactions, could be investigated. These reactions could lead to novel molecular rearrangements, cyclizations (e.g., Paternò–Büchi reaction with alkenes), or fragmentation products that are not accessible through traditional thermal reactions.

C-H Activation: The naphthalene ring and the pentanoyl chain possess numerous C-H bonds. Modern catalytic methods for regioselective C-H activation and functionalization could be applied. This would allow for the direct introduction of functional groups at various positions on the naphthalene ring or the alkyl chain, bypassing the need for pre-functionalized starting materials and improving atom economy.

Dearomatization Reactions: The naphthalene ring is relatively electron-rich and can undergo dearomatization reactions under specific conditions (e.g., Birch reduction, enzymatic dearomatization). Exploring these reactions could provide access to non-planar, three-dimensional structures derived from the flat aromatic scaffold, opening up new chemical space for exploration.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, the adoption of Process Analytical Technology (PAT) is crucial. Advanced spectroscopic techniques can provide real-time data on reaction kinetics, intermediate formation, and product purity.

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the concentration of reactants (e.g., disappearance of the acyl chloride peak in a Friedel-Crafts acylation) and the formation of the ketone product (appearance of the conjugated carbonyl peak) in real-time without sampling.

Process NMR: For reactions in solution, in-situ NMR spectroscopy can provide detailed structural information on all species present in the reaction mixture, offering unparalleled insight into reaction mechanisms and the formation of byproducts.